molecular formula C12H14N2O2S B182957 N-(morpholine-4-carbothioyl)benzamide CAS No. 40398-30-9

N-(morpholine-4-carbothioyl)benzamide

Cat. No. B182957
CAS RN: 40398-30-9
M. Wt: 250.32 g/mol
InChI Key: OHHBPERPNJLQLV-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

To a 50-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was added a solution of morpholine (1.00 g, 11.5 mmol, 1.00 equiv) in acetone (10 mL). TEA (1.74 g, 17.2 mmol, 1.50 equiv) was added to the reaction, and the resulting solution was stirred for 30 min at 25° C. Benzoyl isothiocyanate (1.87 g, 11.5 mmol, 2.00 equiv) was added dropwise to the reaction at 0° C. The resulting solution was stirred for 30 min at 0° C., then quenched with 20 mL of water. The mixture was extracted with 2×30 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:10-1:3) as eluent to furnish 2.30 g (80%) of N-(morpholine-4-carbonothioyl)benzamide as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([N:15]=[C:16]=[S:17])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CC(C)=O>[N:1]1([C:16]([NH:15][C:7](=[O:14])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[S:17])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
TEA
Quantity
1.74 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.87 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 30 min at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50-mL three neck round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2×30 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCOCC1)C(=S)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.